2-(Oxolan-3-yloxy)ethanesulfonyl chloride
Description
2-(Oxolan-3-yloxy)ethanesulfonyl chloride is an organosulfur compound characterized by an ethanesulfonyl chloride backbone linked to a tetrahydrofuran (oxolan) ring via an ether oxygen at the 3-position of the oxolan moiety. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other functionalized derivatives. The oxolan ring introduces steric and electronic effects that modulate reactivity, solubility, and stability compared to simpler aliphatic sulfonyl chlorides.
Properties
IUPAC Name |
2-(oxolan-3-yloxy)ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4S/c7-12(8,9)4-3-11-6-1-2-10-5-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVNZPAZIKJDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yloxy)ethanesulfonyl chloride typically involves the reaction of oxolane (tetrahydrofuran) with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yloxy)ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile.
Addition Reactions: It can also undergo addition reactions with nucleophiles, leading to the formation of new compounds.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, with the addition of a base to neutralize the by-products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Scientific Research Applications
2-(Oxolan-3-yloxy)ethanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-yloxy)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions. The sulfonyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of new compounds with diverse chemical properties.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs include:
2-Chloroethanesulfonyl Chloride (–5): A simple aliphatic sulfonyl chloride with a chloro substituent.
(3,3-Dimethyloxolan-2-yl)methanesulfonyl Chloride (): Features a methanesulfonyl chloride group attached to a dimethyl-substituted oxolan ring.
2-(2-Oxo-1,3-oxazolidin-3-yl)ethane-1-sulfonyl Chloride (): Contains an oxazolidinone ring fused to the ethanesulfonyl chloride backbone.
Table 1: Comparative Properties of Structural Analogs
Biological Activity
2-(Oxolan-3-yloxy)ethanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article aims to explore its biological functions, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H11ClO3S
- Molecular Weight : 196.67 g/mol
- Structure : The compound features a sulfonyl chloride group attached to an oxolane ring and an ethylene chain, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that sulfonyl chlorides, including this compound, can exhibit various biological activities, primarily due to their ability to form covalent bonds with nucleophiles in biological systems. This section summarizes the key findings regarding its biological activity.
Enzyme Inhibition
Sulfonyl chlorides have been studied for their inhibitory effects on various enzymes. For instance, they can act as inhibitors of serine proteases and other enzymes by modifying active site residues. This property can be leveraged in drug design for therapeutic interventions in diseases where these enzymes are implicated.
Antimicrobial Activity
Some studies have reported that compounds with sulfonyl chloride moieties exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, leading to cell death.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Covalent Bond Formation : The reactive sulfonyl chloride group can form covalent bonds with nucleophilic amino acids in proteins (e.g., cysteine, lysine), altering protein function.
- Modification of Signaling Pathways : By targeting specific proteins involved in signaling pathways, the compound may modulate cellular responses, potentially influencing processes such as apoptosis or cell proliferation.
- Interaction with Nucleic Acids : There is potential for interaction with nucleic acids, which could lead to alterations in gene expression or DNA repair mechanisms.
Study 1: Enzyme Inhibition
A study investigated the effects of various sulfonyl chlorides on serine proteases. Results indicated that this compound inhibited enzyme activity by covalently modifying serine residues at the active site, leading to a decrease in substrate turnover rates.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 15 | Serine Protease A |
| Control Compound | 30 | Serine Protease A |
Study 2: Antimicrobial Efficacy
In a series of antimicrobial assays, this compound was tested against various bacterial strains. The compound demonstrated significant activity against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | >100 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
